Fmoc-Glu-AMC

Übersicht

Beschreibung

Fmoc-Glu-AMC is a synthetic amino acid derivative that is used in biochemistry and molecular biology research. It is a fluorescently labeled amino acid that can be used to track and measure peptide synthesis and protein folding. It is also used to study enzyme kinetics and protein-protein interactions. It is a useful tool for studying cellular processes and has been used in a variety of research applications.

Wissenschaftliche Forschungsanwendungen

Biomedical Engineering

Application Summary

Fmoc-Glu-AMC is utilized in the development of self-supporting hydrogels for potential biomedical applications . These hydrogels are designed to be biocompatible and suitable for biological, biomedical, and biotechnological applications, including drug delivery and diagnostic tools for imaging.

Methods of Application

The synthesis involves creating analogues of amphiphilic cationic peptides that can self-assemble and gel in aqueous solutions. Biophysical techniques are employed to investigate the gelation properties.

Results

The Fmoc-derivatives of the peptides maintain the capability to gel, with the Fmoc-K3 hydrogel being particularly noted for its rigidity (G’ = 2526 Pa), supporting cell adhesion, survival, and duplication .

Tissue Engineering

Application Summary

In tissue engineering, Fmoc-Glu-AMC is used to create peptide-based hydrogels (PHGs) that provide a physiologically relevant environment for in vitro experiments .

Methods of Application

The hydrogels are synthesized by replacing the acetyl group at the N-terminus with aromatic portions like the Fmoc group. The structural characterization is crucial to ensure the hydrogels’ capability for cell support.

Results

The Fmoc-K3 hydrogel variant shows potential as a material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Drug Delivery

Application Summary

Fmoc-Glu-AMC is involved in the formation of supramolecular gels for drug delivery systems . These gels can be stabilized with physiologically occurring biomolecules and co-assembled with other amino acids or peptides.

Methods of Application

Techniques like Dynamic Light Scattering (DLS), Fourier Transform Infrared Spectroscopy (FT-IR), and rheology are used to characterize the gels and assess their ability to co-assemble.

Results

The Fmoc–Lys–Fmoc_Fmoc–Glu sample exhibited the best rheological characteristics, indicating its suitability for drug delivery applications .

Diagnostic Imaging

Application Summary

Diagnostic imaging utilizes Fmoc-Glu-AMC in the development of peptide materials that can act as contrast agents or markers .

Methods of Application

The application involves the synthesis of Fmoc-derivatized peptides that can form hydrogels with suitable properties for imaging purposes.

Results

The hydrogels formed have been shown to be effective in imaging applications, providing a contrast that aids in diagnosis .

Bioprinting

Application Summary

Fmoc-Glu-AMC serves as a scaffold in bioprinting applications . It is used to create structures that can support the growth and development of cells in three-dimensional bioprinted constructs.

Methods of Application

The synthesis of Fmoc-derivatized cationic hexapeptides is key, with their self-assembling properties being essential for forming the bioprinting scaffold.

Results

The Fmoc-K3 hydrogel’s rigidity and support for cell adhesion make it a promising material for bioprinting applications .

Antimicrobial Applications

Application Summary

The antimicrobial properties of Fmoc-Glu-AMC are explored for creating hydrogels with antimicrobial properties .

Methods of Application

Co-assembly processes with other amino acids or peptides are used to enhance the hydrogel’s characteristics and impart antimicrobial capabilities.

Results

The co-assembled hydrogels demonstrate gel-like behavior and potential for use in antimicrobial applications .

pH-Controlled Gelation

Application Summary

Fmoc-Glu-AMC is used in creating gels that can undergo pH-controlled gelation . This property is particularly useful in environments where pH changes are expected or can be used to trigger the gelation process.

Methods of Application

The di-Fmoc-functionalized L-lysine, which includes an additional Fmoc moiety, induces gelation that is controllable by pH levels. The process involves monitoring the pH and observing the gelation behavior under different pH conditions.

Results

The pH-controlled ambidextrous gelation offers significant advantages, such as the ability to fine-tune the gel properties based on the pH of the environment .

Soft Tissue Engineering

Application Summary

In soft tissue engineering, Fmoc-Glu-AMC contributes to the development of supramolecular gels . These gels provide a soft matrix that mimics the extracellular matrix, facilitating cell growth and tissue development.

Methods of Application

The gels are formed by the self-assembly of low molecular weight gelators (LMWGs) and are characterized by their mechanical properties

Soft Tissue Engineering

Methods of Application

The gels are formed by the self-assembly of low molecular weight gelators (LMWGs) and are characterized by their mechanical properties and biocompatibility.

Results

The potential applications of these gels include cell encapsulation and growth, which are crucial for soft tissue engineering .

Cell Encapsulation

Application Summary

Fmoc-Glu-AMC-based hydrogels are used for cell encapsulation . This technique is vital for protecting cells in various biomedical applications, including islet transplantation for diabetes treatment.

Eigenschaften

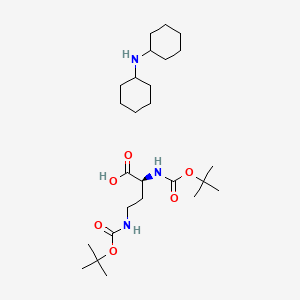

IUPAC Name |

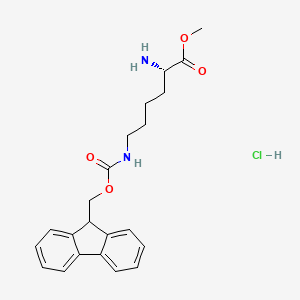

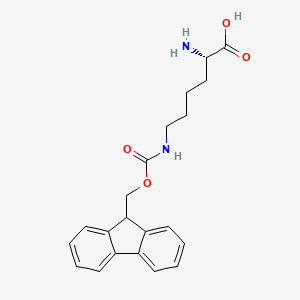

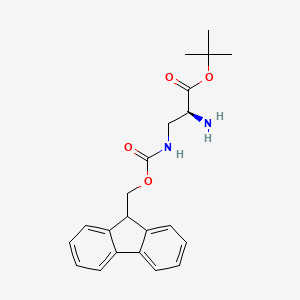

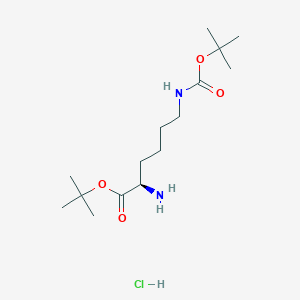

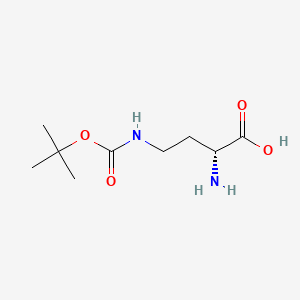

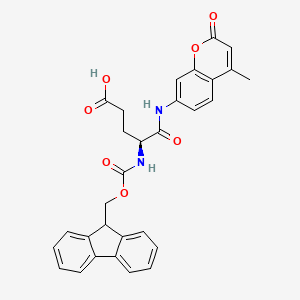

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGSEJHFHIETMV-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

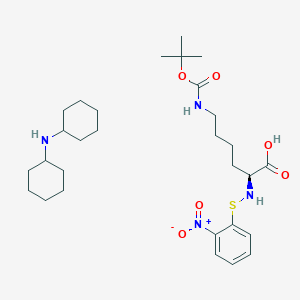

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

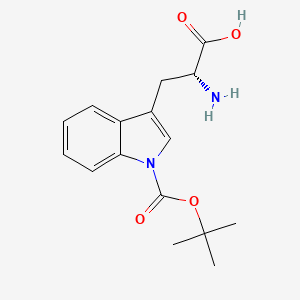

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

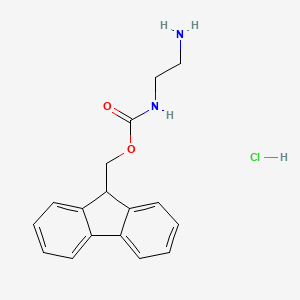

Molecular Formula |

C30H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Glu-AMC | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.